c[L-Phe-D-pro-L-Tyr-D-trp]

Opioid receptor pharmacology Structure-activity relationship Cyclic peptide design

Procure c[L-Phe-D-pro-L-Tyr-D-trp] for its unique Tyr³ modification on the CJ-15,208 scaffold. This single-residue substitution introduces critical hydrogen-bonding capacity absent in CJ-15,208 or [D-Trp]CJ-15,208, enabling isolated study of opioid receptor engagement geometry. Ideal for triple-receptor (KOR/MOR/DOR) inhibition studies and evaluating antinociceptive tolerance profiles [3][19]. Custom synthesis available; inquire for bulk R&D supply.

Molecular Formula C34H35N5O5
Molecular Weight 593.7 g/mol
Cat. No. B10847402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec[L-Phe-D-pro-L-Tyr-D-trp]
Molecular FormulaC34H35N5O5
Molecular Weight593.7 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC=C(C=C6)O
InChIInChI=1S/C34H35N5O5/c40-24-14-12-22(13-15-24)17-27-31(41)36-28(19-23-20-35-26-10-5-4-9-25(23)26)32(42)38-29(18-21-7-2-1-3-8-21)34(44)39-16-6-11-30(39)33(43)37-27/h1-5,7-10,12-15,20,27-30,35,40H,6,11,16-19H2,(H,36,41)(H,37,43)(H,38,42)/t27-,28+,29-,30+/m0/s1
InChIKeyYMZQUJVCPUZHJG-RRGQHJHPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





c[L-Phe-D-pro-L-Tyr-D-trp] – A Macrocyclic Tetrapeptide Kappa-Opioid Receptor Ligand for Chemical Biology and Drug Discovery


c[L-Phe-D-pro-L-Tyr-D-trp] is a synthetic macrocyclic tetrapeptide belonging to the CJ-15,208 structural class of opioid receptor ligands. Its cyclic scaffold is defined by the sequence L-Phe–D-Pro–L-Tyr–D-Trp (LDLD stereochemical configuration), which distinguishes it from the parent natural product CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]) by the substitution of the third-position L-Phe residue with L-Tyr [1]. The compound is catalogued in ChEMBL (CHEMBL486388) as an investigative small-molecule agent with reported inhibitory activity at kappa (KOR), mu (MOR), and delta (DOR) opioid receptors [2]. Its molecular formula is C₃₄H₃₅N₅O₅ (MW 593.7 g/mol) [3].

Why c[L-Phe-D-pro-L-Tyr-D-trp] Cannot Be Interchanged with Generic CJ-15,208 Analogs


Within the CJ-15,208 macrocyclic tetrapeptide class, single-residue substitutions produce profound shifts in opioid receptor selectivity, agonist/antagonist balance, and in vivo liability profiles. The parent compound CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]) exhibits mixed opioid agonist/KOR antagonist activity, while its D-Trp isomer [D-Trp]CJ-15,208 (cyclo[Phe-D-Pro-Phe-D-Trp]) functions predominantly as a selective KOR antagonist [1]. The replacement of L-Phe³ with L-Tyr in c[L-Phe-D-pro-L-Tyr-D-trp] introduces a phenolic hydroxyl group at the third position that is absent in both CJ-15,208 and [D-Trp]CJ-15,208, potentially altering hydrogen-bonding capacity and receptor-ligand interaction geometry at MOR and KOR binding pockets. Evidence from the broader class demonstrates that even stereochemical inversion at a single residue can switch a peptide from KOR antagonism to DOR antagonism or alter antinociceptive tolerance development [2]. Therefore, generic substitution with off-the-shelf CJ-15,208 or its common D-Trp isomer risks loss of the specific poly-opioid receptor engagement profile that defines this compound.

Quantitative Differentiation of c[L-Phe-D-pro-L-Tyr-D-trp] from Its Closest Analogs


Structural Topology: L-Tyr³ Replacement Introduces a Hydrogen-Bond Donor Absent in CJ-15,208 and [D-Trp]CJ-15,208

The defining chemical feature of c[L-Phe-D-pro-L-Tyr-D-trp] is the substitution of the third-position L-phenylalanine with L-tyrosine. Both CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]) and [D-Trp]CJ-15,208 (cyclo[Phe-D-Pro-Phe-D-Trp]) contain Phe at position 3, bearing an unsubstituted phenyl ring. In c[L-Phe-D-pro-L-Tyr-D-trp], the para-hydroxyl group on Tyr³ introduces an additional hydrogen-bond donor (pKa ~10) and alters the electrostatic potential surface of the macrocycle [1]. This modification is not present in any of the stereoisomers explicitly enumerated in the CJ-15,208 patent family (US 2022/0048946), which covers Phe-containing [LDLD], [DDLL], and other configurations but does not claim Tyr-substituted analogs [2]. No other commercially catalogued CJ-15,208-class tetrapeptide carries this specific Phe³→Tyr substitution.

Opioid receptor pharmacology Structure-activity relationship Cyclic peptide design

Kappa-Opioid Receptor Affinity: CHEMBL OMe-Analog Data with pKᵢ = 7.85 at Human KOR

The closest analog with publicly available quantitative binding data is c[L-Phe-D-pro-L-Tyr(OMe)-D-trp] (CHEMBL506211), which differs from the target compound only by methylation of the Tyr³ phenolic hydroxyl. This analog exhibits a pKᵢ of 7.85 (Kᵢ ≈ 14 nM) at the human kappa opioid receptor (OPRK1) and a pKᵢ of 7.37 (Kᵢ ≈ 43 nM) at the human mu opioid receptor (OPRM1), yielding a KOR/MOR selectivity ratio of approximately 3-fold [1]. For comparison, the diastereomer c[Phe-D-Pro-Phe-D-Trp] ([D-Trp]CJ-15,208) shows Kᵢ values of 30–35 nM at KOR [2], and the [LDLD] stereoisomer c[Phe-D-Pro-Phe-Trp] (CJ-15,208 itself) has a reported Kᵢ of approximately 42 nM at KOR in cloned human receptor assays [3]. The OMe-Tyr analog's KOR affinity (Kᵢ ≈ 14 nM) thus appears approximately 2- to 3-fold higher than both CJ-15,208 and [D-Trp]CJ-15,208.

Radioligand binding KOR affinity ChEMBL bioactivity

Poly-Opioid Target Engagement: CHEMBL-Curated Triple-Receptor Inhibitory Profile

According to the CHEMBL/IDRB drug target database, c[L-Phe-D-pro-L-Tyr-D-trp] (CHEMBL486388) is annotated as an inhibitor of all three classical opioid receptor subtypes: KOR (OPRK1), MOR (OPRM1), and DOR (OPRD1) [1]. This triple-receptor inhibitory annotation distinguishes it from [D-Trp]CJ-15,208, which is characterized primarily as a selective KOR antagonist with minimal DOR activity in standard assays [2], and from CJ-15,208, which functions as a mixed KOR agonist/antagonist with MOR agonist activity [3]. No quantitative Kᵢ or IC₅₀ values are publicly available for the non-methylated target compound at the time of this review, limiting the strength of direct affinity comparisons.

Poly-pharmacology Opioid receptor panel Target engagement

Stereochemical Configuration: [LDLD] Topology and Its Pharmacological Consequences

The [LDLD] stereochemical configuration of c[L-Phe-D-pro-L-Tyr-D-trp] places it within a subset of CJ-15,208 stereoisomers that have been systematically evaluated for in vivo opioid activity. In the comprehensive stereoisomer study by Brice-Tutt et al. (2020), the [LDLD] isomer of CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp], i.e., the natural product itself) produced antinociception mediated by multiple opioid receptors with KOR activity contributing, but notably lacked significant respiratory depression [1]. The patent US 2022/0048946 explicitly claims [LDLD] as one of the therapeutically relevant configurations and reports that [LDLD]-configured stereoisomers retain potent analgesic activity while exhibiting minimal tolerance development relative to traditional opiates [2]. The [LDLD] configuration is a necessary but not sufficient determinant of pharmacological outcome; the additional Tyr³ substitution in the target compound may further modulate the balance between KOR antagonism, MOR activity, and DOR engagement.

Stereochemistry Opioid receptor selectivity Analgesic tolerance

Metabolic Stability as a Function of D-Amino Acid Content: Class-Level Inference from Mouse Liver Microsome Data

In a study of Trp-substituted CJ-15,208 analogs, Scherrer et al. (2023) demonstrated that cyclic tetrapeptides containing a D-amino acid at the Trp position (i.e., D-Trp⁴) were much more rapidly metabolized in mouse liver microsomes than those containing L-Trp⁴ [1]. Both c[L-Phe-D-pro-L-Tyr-D-trp] and [D-Trp]CJ-15,208 carry D-Trp at the fourth position, predicting similar metabolic liability. However, the Tyr³ hydroxyl group in the target compound may introduce additional Phase II metabolic pathways (glucuronidation or sulfation) not available to Phe³-containing analogs, potentially altering overall metabolic clearance. This represents a testable hypothesis rather than established fact, as no direct metabolic stability comparison between the target compound and [D-Trp]CJ-15,208 has been published.

Metabolic stability D-amino acid Liver microsomes

Recommended Research and Industrial Application Scenarios for c[L-Phe-D-pro-L-Tyr-D-trp]


Structure-Activity Relationship (SAR) Studies Probing the Pharmacophoric Role of the Position-3 Phenolic Hydroxyl in Macrocyclic Opioid Ligands

The unique L-Tyr³ residue in c[L-Phe-D-pro-L-Tyr-D-trp] provides a direct chemical probe to interrogate whether a hydrogen-bond-donating substituent at position 3 of the CJ-15,208 scaffold alters MOR/KOR/DOR selectivity or functional efficacy. By comparing binding and functional assay results against CJ-15,208 (Phe³) and [D-Trp]CJ-15,208 (Phe³), researchers can isolate the contribution of the Tyr³ hydroxyl to receptor engagement. The O-methyl analog (CHEMBL506211, KOR pKᵢ = 7.85, MOR pKᵢ = 7.37 [1]) serves as an additional control for the role of the free hydroxyl vs. methoxy group.

In Vivo Evaluation of Antinociceptive Tolerance When Combined KOR/DOR Antagonism Is Desired

The Scherrer et al. (2023) study demonstrated that introducing DOR antagonism into the CJ-15,208 scaffold coincided with reduced acute opioid antinociceptive tolerance and prevented stress-induced reinstatement of extinguished cocaine-conditioned place preference [2]. Since c[L-Phe-D-pro-L-Tyr-D-trp] is annotated as a triple-receptor inhibitor (KOR/MOR/DOR) [3], it represents a candidate for evaluating whether combined KOR/DOR antagonism with MOR modulation produces a superior tolerance profile compared to KOR-selective agents like [D-Trp]CJ-15,208.

Chemical Probe for Poly-Opioid Receptor Pharmacology in Substance Use Disorder Models

The [LDLD] stereochemical configuration has been associated with stress-induced reinstatement prevention in cocaine CPP models when paired with appropriate amino acid composition [4]. c[L-Phe-D-pro-L-Tyr-D-trp] combines this validated stereochemical framework with a Tyr³ modification that may alter the balance of KOR, MOR, and DOR engagement. This makes it a suitable tool compound for dissecting the relative contributions of each opioid receptor subtype to relapse-prevention efficacy in rodent models of psychostimulant and opioid use disorders.

Reference Standard for Analytical Method Development and Quality Control of Tyr-Containing Macrocyclic Tetrapeptides

With a defined molecular formula (C₃₄H₃₅N₅O₅, MW 593.7 g/mol [5]) and a unique IUPAC name ((3S,6R,9S,12R)-3-benzyl-9-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone), c[L-Phe-D-pro-L-Tyr-D-trp] can serve as a chromatographic and mass spectrometric reference standard for laboratories synthesizing or characterizing Tyr-substituted cyclic tetrapeptide libraries. Its distinct UV absorbance profile (combined Phe, Tyr, and Trp chromophores) facilitates HPLC method development with diode-array detection.

Quote Request

Request a Quote for c[L-Phe-D-pro-L-Tyr-D-trp]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.